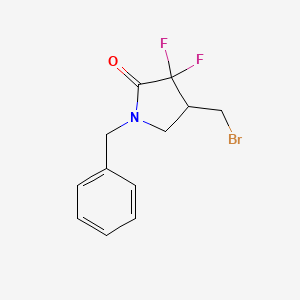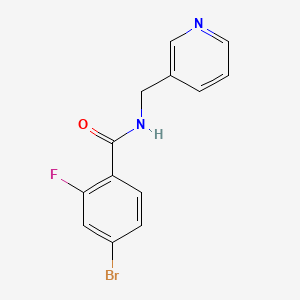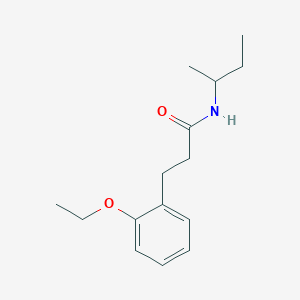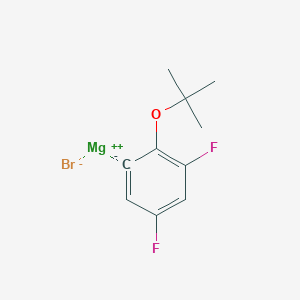
(2-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features a tert-butoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-3,5-difluorobromobenzene with magnesium metal in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal reacts with the bromine atom on the aromatic ring to form the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this Grignard reagent follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often stored and transported in sealed containers to maintain its reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Dry THF or other aprotic solvents.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex drug molecules.
Material Science: For creating novel organic materials with specific properties.
Agricultural Chemistry: In the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-tert-butoxy-5-chlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide
Uniqueness
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in chemical reactions. The tert-butoxy group also provides steric hindrance, affecting the compound’s behavior in various synthetic applications.
Propriétés
Formule moléculaire |
C10H11BrF2MgO |
|---|---|
Poids moléculaire |
289.40 g/mol |
Nom IUPAC |
magnesium;2,4-difluoro-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-5-4-7(11)6-8(9)12;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZAUCBNBDNCMPDF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
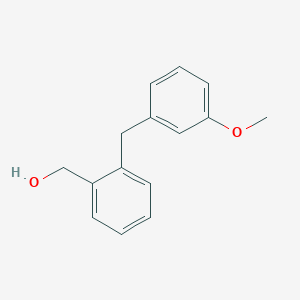
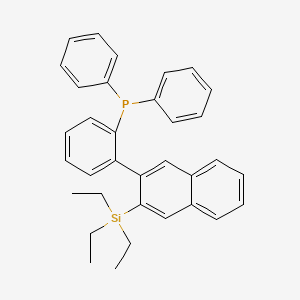

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

